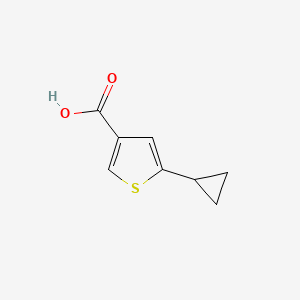

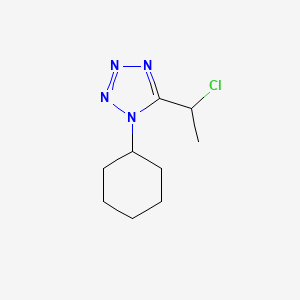

5-Cyclopropylthiophene-3-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Cyclopropylthiophene-3-carboxylic acid, has been a topic of interest in recent scientific literature . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications

Fluorescent Biosensors

A terthiophene carboxylic derivative was synthesized and investigated as a fluorescent biosensor for protein detection. The study explored its photophysical properties, influenced by solvent polarity and pH, and its application in detecting Bovine Serum Albumin (BSA) and Lectin from Triticum, showcasing its potential as a promising reagent for protein analysis (Jingqiu Hu, Bing Xia, & Michael S. Elioff, 2016).

Cyclocondensation Reactions

Research into cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles has led to the formation of benzothiazole-2-carboxylates, demonstrating a selectivity switch in reaction pathways. This study provides insight into the mechanism of these reactions, highlighting the role of water in facilitating them and offering a rationalization based on hard-soft acid-base principles and quantum chemical calculations (Tejas M. Dhameliya et al., 2017).

Polymer Synthesis and Characterization

The simple preparation of terthiophene-3′-carboxylic acid and characterization of its polymer was explored, showing its potential as a starting material for the synthesis of functionalized polyterthiophenes. The resulting polymer film demonstrated unique properties, such as increased conductivity in a fully oxidized state and fast electrochromic switching, suggesting applications in various electronic devices (Tae-Young Lee, Y. Shim, & S. Shin, 2002).

Solar Cell Performance

A comparison of solar cell performance using conducting polymer dyes with different functional groups, including carboxylic acid, cyano groups, and amino groups, was conducted. The study found that polymers containing a carboxylic acid group, such as terthiophene-3′-carboxylic acid, exhibited the best cell efficiency, indicating the significance of the carboxylic acid group in enhancing the binding strength to TiO2 layers and improving photovoltaic cell efficiency (Janghee Yoon et al., 2011).

Antibacterial Activity

The one-pot synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives was investigated for their antibacterial activity. Among the synthesized compounds, several were found to have good antibacterial activity, highlighting the potential of these compounds in medical and pharmaceutical applications (2019).

Future Directions

Properties

IUPAC Name |

5-cyclopropylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)6-3-7(11-4-6)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVOXWLUTDGXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)

![([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1457415.png)

![7-Fluoro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1457421.png)

![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)